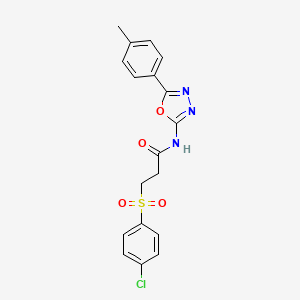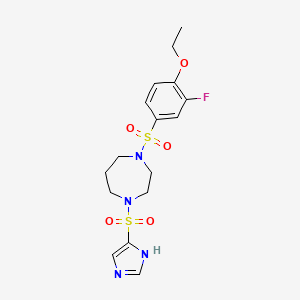
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a compound that belongs to the class of piperazinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of specific enzymes involved in various cellular processes. For example, the compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one have been extensively studied in vitro and in vivo. The compound has been shown to have inhibitory effects on various enzymes, as mentioned above. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have antiviral effects against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its high potency and specificity for target enzymes. This allows for more precise and accurate studies on the effects of enzyme inhibition. However, one limitation of using the compound is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One direction is the development of new derivatives of the compound with improved potency and selectivity for specific enzymes. Another direction is the investigation of the compound's potential as an antiviral agent against other viruses. Additionally, the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease, could also be explored.
Synthesemethoden
The synthesis of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 5-fluoro-2-aminopyrimidine with 2-ethylsulfanylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes such as tyrosine kinases, which are involved in the development of cancer. The compound has also been studied for its potential as an antiviral agent, particularly against the hepatitis C virus.
Eigenschaften
IUPAC Name |
4-(2-ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-2-25-14-6-4-3-5-13(14)16(24)21-7-8-22(15(23)11-21)17-19-9-12(18)10-20-17/h3-6,9-10H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOUQFGCATPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)





![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)
![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)

![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)